molecular formula C9H19N B1470525 2-(2,2-Dimethylcyclopentyl)ethan-1-amine CAS No. 1508982-17-9

2-(2,2-Dimethylcyclopentyl)ethan-1-amine

Cat. No. B1470525
CAS RN: 1508982-17-9
M. Wt: 141.25 g/mol
InChI Key: SRTVFINDKQULLM-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopentyl)ethan-1-amine, also known as DMCPA, is a cyclopentylamine derivative that has gained significant attention in the scientific community for its potential therapeutic applications. DMCPA is a chiral compound, and its enantiomers have different pharmacological properties.

Scientific Research Applications

Role in Polymer and Material Science

  • Tertiary aromatic amines, including compounds structurally related to "2-(2,2-Dimethylcyclopentyl)ethan-1-amine," are used as activators in the curing of acrylic resins. This process is vital in the production of biomedical applications such as denture resins or acrylic bone cements. The kinetics and mechanism of this reaction, along with considerations regarding toxicity and thermal effects, are crucial for improving the performance and safety of these materials (Vázquez, Levenfeld, & Román, 1998).

Environmental and Analytical Chemistry

  • Amine-functionalized metal–organic frameworks (MOFs) show promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research on amine-functionalized MOFs explores their synthesis, structure, and potential applications in environmental remediation and catalysis (Lin, Kong, & Chen, 2016).

Organic Synthesis and Catalysis

  • The use of amine compounds in transition-metal-catalyzed reductive amination is an important method for amine synthesis. This process, employing hydrogen as a reducing agent, showcases the versatility of amines in producing primary, secondary, and tertiary alkyl amines, highlighting their significance in the production of fine and bulk chemicals (Irrgang & Kempe, 2020).

Biogenic Amine Analysis and Toxicology

  • Analytical methods for the determination of biogenic amines in foods, including chromatographic techniques and fluorimetric detection, are essential for assessing food safety. These methods are critical for identifying the presence of amines, which can be toxic and serve as indicators of food freshness or spoilage (Önal, 2007).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

  • Advanced oxidation processes (AOPs) are effective for mineralizing nitrogen-containing compounds, including amines, in water. These processes, including ozonation and Fenton's reaction, can degrade recalcitrant amines, improving water treatment schemes and reducing risks associated with amine contamination (Bhat & Gogate, 2021).

properties

IUPAC Name

2-(2,2-dimethylcyclopentyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2)6-3-4-8(9)5-7-10/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTVFINDKQULLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1508982-17-9
Record name 2-(2,2-dimethylcyclopentyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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